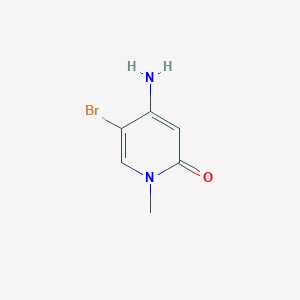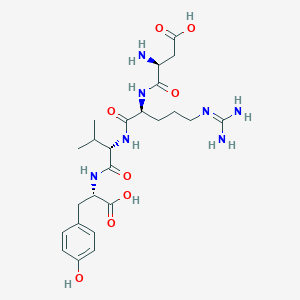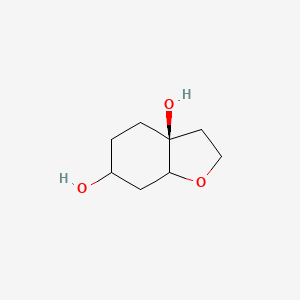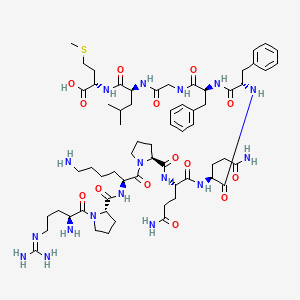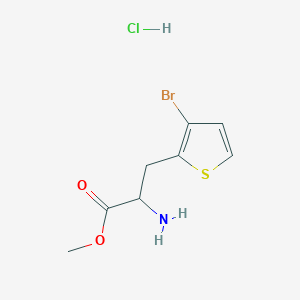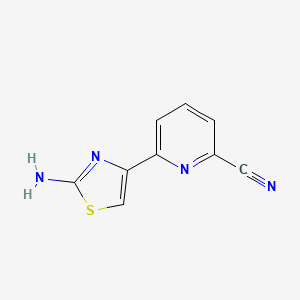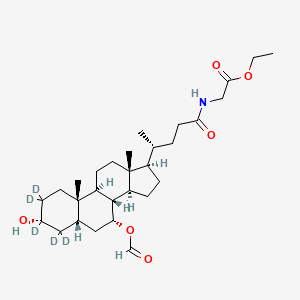
7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is a deuterated derivative of a bile acid ester. This compound is primarily used in biochemical research, particularly in the study of bile acid metabolism and its role in various physiological processes. The deuterium labeling (d5) helps in tracing and studying the metabolic pathways without altering the compound’s chemical properties significantly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 typically involves the esterification of glycochenodeoxycholic acid with ethanol in the presence of a formylating agent. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, which can be achieved using deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Esterification: Reacting glycochenodeoxycholic acid with ethanol in the presence of a catalyst.
Formylation: Introducing the formyl group using a formylating agent.
Deuteration: Incorporating deuterium atoms using deuterated reagents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the formyl group, converting it to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing formyl groups.
Substitution: Substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand bile acid pathways.
Biology: Helps in studying the role of bile acids in cellular processes and their interaction with receptors.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for bile acid-related studies.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. The deuterium labeling allows for precise tracking of its metabolic fate. It binds to specific receptors, influencing various signaling pathways involved in metabolism, inflammation, and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Glycochenodeoxycholic Acid Ethyl Ester: Non-deuterated version with similar biochemical properties.
Taurochenodeoxycholic Acid: Another bile acid with a taurine conjugate instead of glycine.
Chenodeoxycholic Acid: The parent compound without esterification or formylation.
Uniqueness: 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is unique due to its deuterium labeling, which provides an advantage in metabolic studies by allowing precise tracking without altering the compound’s natural behavior. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C29H47NO6 |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D |
InChI-Schlüssel |
CMQUKLSCYKPOHJ-CTRGCBBGSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])OC=O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
Kanonische SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


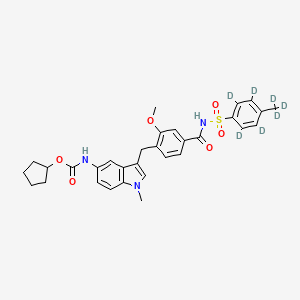
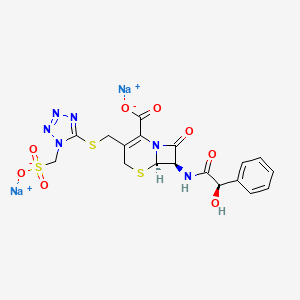
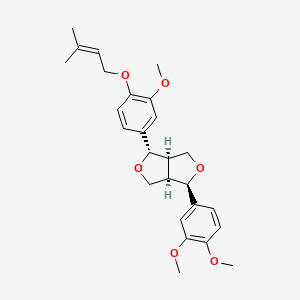
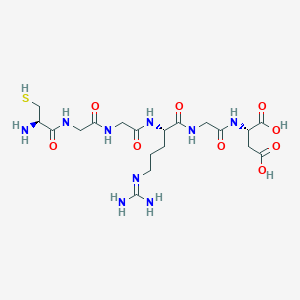
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
